2,4-Difluoro-5-sulfamoylbenzamide

Medicinal Chemistry ADME Halogen Bonding

Sourcing structurally faithful SBA-class cores for HBV capsid assembly modulation is often hindered by generic halogen substitutions that abolish antiviral activity. 2,4-Difluoro-5-sulfamoylbenzamide (CAS 1094460-92-0) addresses this by providing the exact 2,4-difluoro-5-sulfamoyl substitution pattern proven essential for engaging the HBV capsid hydrophobic pocket. - Delivers ≥98% purity with verified InChI Key (BFIJRWJLUJDPBB-UHFFFAOYSA-N), enabling immediate use as an analytical reference standard or SAR starting material. - Compatible with established continuous-flow syntheses (yields up to 99%), supporting rapid library generation for medium-throughput CAM screening campaigns.

Molecular Formula C7H6F2N2O3S
Molecular Weight 236.20 g/mol
Cat. No. B13636929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-sulfamoylbenzamide
Molecular FormulaC7H6F2N2O3S
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)N
InChIInChI=1S/C7H6F2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14)
InChIKeyBFIJRWJLUJDPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-sulfamoylbenzamide Overview


2,4-Difluoro-5-sulfamoylbenzamide (CAS 1094460-92-0) is a fluorinated aromatic sulfonamide with the molecular formula C7H6F2N2O3S and a molecular weight of 236.20 g/mol . It belongs to the sulfamoylbenzamide (SBA) class, a family of compounds extensively investigated as capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B virus (HBV) infection [1]. Its core structure, featuring a benzamide scaffold with a primary sulfamoyl group at the 5-position and fluorine atoms at the 2- and 4-positions, differentiates it from earlier generation SBA analogs and positions it as a versatile intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns targeting HBV capsid assembly [2].

HBV capsid assembly modulator SAR scaffold
Fluorinated pattern supports drug-like property optimization
Reported class-level capsid assembly modulation context

2,4-Difluoro-5-sulfamoylbenzamide: Substitution Failure


Generic substitution among halogenated sulfamoylbenzamides is scientifically unsound due to the profound impact of subtle structural modifications on antiviral pharmacodynamic and pharmacokinetic profiles. SAR studies within the SBA class have demonstrated that even minor alterations, such as the substitution of a fluorine atom for chlorine or changes in the sulfamoyl group's position, can lead to a complete loss of anti-HBV activity or a significant increase in cytotoxicity [1]. For instance, while the 2,4-difluoro pattern on the aromatic ring is critical for maintaining low-micromolar antiviral potency, the introduction of bulkier halogens or the inversion of the sulfonamide moiety has been shown to abolish capsid assembly modulation [2]. Therefore, the 2,4-difluoro-5-sulfamoylbenzamide core provides a specific, non-interchangeable electrochemical and steric profile that is essential for engagement with the hydrophobic pocket of the HBV capsid protein, a characteristic lost in its generic analogs [3].

Halogen substitution may not retain capsid assembly profile

Class SAR indicates that replacing 2,4-difluoro with bulkier halogens can abolish capsid assembly modulation.

Des-amide analogs lack required target engagement motif

The primary benzamide is a critical pharmacophore; its absence removes the hydrogen-bonding capability needed for HBV core protein binding.

4‑sulfamoyl regioisomers shift target to carbonic anhydrase

Regioisomer variation redirects engagement from HBV capsid to carbonic anhydrase II, altering target profile and off‑target risk.

2,4-Difluoro-5-sulfamoylbenzamide vs. Key Analogs


Physicochemical Profile vs. Dichloro Analog

The strategic placement of fluorine atoms in 2,4-difluoro-5-sulfamoylbenzamide provides a significant physicochemical advantage over the corresponding 2,4-dichloro-5-sulfamoylbenzamide analog. The difluoro compound (MW 236.20 g/mol) is considerably smaller and more lipophilically efficient than the dichloro version (MW 269.11 g/mol), aligning better with drug-likeness guidelines , . This lower molecular weight and the unique electronic properties of fluorine enhance membrane permeability and metabolic stability, which are critical for antiviral candidates [1].

Molecular properties
Class-level inference
Target: 236.20 g/mol (F)
Comparator: 269.11 g/mol (Cl)
MW 12.2% lower; fluorine reduces logP contribution
Supports improved drug‑likeness and solubility screening for lead optimization
Calculated properties; empirical solubility validation recommended
Medicinal Chemistry ADME Halogen Bonding

Continuous Flow Synthesis Advantages

The synthesis of m-sulfamoylbenzamide analogs, including the target scaffold, has been optimized for continuous flow production, achieving a significant advantage over traditional batch methods. The automated chemoselective process yielded 15 analogs with yields ranging from 65% to 99%, demonstrating superior reproducibility and efficiency [1]. In contrast, the synthesis of the dichloro analog is often a multi-step batch process with lower overall yields and is primarily cited as an impurity or an intermediate, not an optimized target compound [2]. This established, high-yielding flow chemistry route de-risks the procurement of 2,4-difluoro-5-sulfamoylbenzamide for scale-up studies.

Synthesis method
Cross-study comparable
Continuous flow process: reported yields 65–99%, scalable and reproducible
Supports reliable, cost‑effective procurement for scale‑up studies
Based on m‑sulfamoylbenzamide library synthesis [1]
Flow Chemistry Process R&D Scalability

Benzamide vs. Des-Amide Activity

The primary benzamide moiety of 2,4-difluoro-5-sulfamoylbenzamide is an essential pharmacophoric element for capsid assembly modulation. While a des-amide analog like 2,4-difluorobenzenesulfonamide (CAS 13656-60-5) can be sourced with equivalent high purity (≥98%), it lacks the critical amide functional group required for hydrogen bonding with the HBV core protein , . SAR studies confirm that removing or modifying the primary amide in SBA derivatives leads to a complete loss of anti-HBV activity (EC50 > 10 µM), as the amide is crucial for binding within the capsid protein's hydrophobic pocket [1]. Procuring the des-amide analog would therefore be a misstep for any anti-HBV program.

Pharmacophore requirement
Direct head-to-head comparison
Benzamide present: reported single‑digit µM EC50
Des‑amide: EC50 >10 µM (reported loss of modulation)
Benzamide motif critical for HBV capsid binding; des‑amide analogs not suitable for HBV research
Class‑level SAR from AML12HBV10 cell assay [1]
Target Engagement HBV Core Protein Pharmacophore

Target Selectivity: HBV Capsid vs. Carbonic Anhydrase

A key differentiation of the 2,4-difluoro-5-sulfamoylbenzamide scaffold is its designated antiviral target profile. While other sulfamoylbenzamide regioisomers, such as N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide (BDBM12017), are potent inhibitors of carbonic anhydrase II (Kd = 3.30 nM), the 5-sulfamoylbenzamide series is specifically optimized for HBV capsid assembly modulation [1], [2]. This structural difference shifts the biological target from a ubiquitous enzyme to a virus-specific protein, thereby reducing the potential for off-target liabilities like those associated with classical sulfonamide drugs [3]. The 5-sulfamoyl orientation is critical for this target selectivity switch.

Target selectivity
Class-level inference
5‑sulfamoyl: reported low µM anti‑HBV capsid activity
4‑sulfamoyl (BDBM12017): Kd 3.30 nM for carbonic anhydrase II
Regioisomer selection critical to avoid off‑target carbonic anhydrase inhibition; 5‑sulfamoyl context required for HBV capsid research
BindingDB data vs. cell‑based reporter assay context
Target Selectivity HBV Capsid vs. Carbonic Anhydrase Off-Target Effects

2,4-Difluoro-5-sulfamoylbenzamide Applications


HBV Capsid Modulator Lead Optimization

The primary application for 2,4-difluoro-5-sulfamoylbenzamide is as a synthetic intermediate and core scaffold for lead optimization in HBV drug discovery. SAR studies have conclusively shown that the 2,4-difluoro substitution pattern and the primary sulfamoylbenzamide are critical for submicromolar anti-HBV activity and effective capsid assembly modulation [1]. Medicinal chemistry teams can use this compound to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties, building on its validated class-level antiviral profile.

Sulfamoylbenzamide Library via Flow Chemistry

This compound is ideal for process chemistry groups developing scalable, high-yielding syntheses of antiviral intermediates. The established continuous flow synthesis for m-sulfamoylbenzamide analogs can be directly applied, offering yields of up to 99% and enabling the rapid generation of diverse compound libraries for medium-throughput screening [2]. This addresses the procurement need for a reliable and scalable source of the core scaffold.

Antiviral Selectivity Profiling

As a representative of the 5-sulfamoylbenzamide series, this compound serves as a critical control molecule in assays designed to profile antiviral target selectivity. Its incorporation into panels alongside other sulfonamide regioisomers (e.g., 4-sulfamoylbenzamides) allows researchers to quantitatively differentiate anti-HBV capsid activity from off-target carbonic anhydrase inhibition, a common liability of the broader sulfonamide class [1], [3]. This application is essential for de-risking lead candidates in preclinical development.

Reference Standard for Purity & Structure

With established vendor specifications of 98% purity, 2,4-difluoro-5-sulfamoylbenzamide can be procured as a reference standard for analytical chemistry groups . Its well-defined InChI Key (BFIJRWJLUJDPBB-UHFFFAOYSA-N) and molecular identity allow for precise HPLC, NMR, and mass spectrometry method development and quality control, ensuring the identity and purity of newly synthesized or commercially sourced SBA analogs in an industrial R&D setting.

Application
Selection Property
Validation Focus
HBV capsid assembly lead optimization research
Reported class‑level capsid assembly modulation context
Capsid assembly endpoint validation and SAR profiling
Continuous flow synthesis of SBA analog libraries
Scalable continuous flow process compatibility
Synthesis reproducibility and library diversity assessment
HBV capsid vs. carbonic anhydrase selectivity profiling
5‑sulfamoyl regioisomer for target selectivity
Off‑target carbonic anhydrase inhibition screening
Analytical reference standard for SBA analogs
Defined high purity and structural identity
HPLC, NMR, MS method development for QC
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